Product packaging for 6-Isopropylisoquinoline(Cat. No.:CAS No. 790304-84-6)

6-Isopropylisoquinoline

Cat. No.: B3068727
CAS No.: 790304-84-6
M. Wt: 171.24 g/mol
InChI Key: ILBIJOWSHVGZPU-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Core Structures in Medicinal Chemistry and Materials Science

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical research. amerigoscientific.comnih.gov In medicinal chemistry, this core is integral to a vast array of pharmaceuticals and biologically active compounds. amerigoscientific.comnih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. amerigoscientific.comresearchgate.net The structural rigidity and ability to engage in various intermolecular interactions make the isoquinoline nucleus an ideal template for drug design. amerigoscientific.com Notable examples of isoquinoline-based drugs include the anticancer agent noscapine (B1679977) and the antimicrobial alkaloid berberine (B55584). amerigoscientific.com

In the realm of materials science, isoquinoline derivatives are gaining attention for their unique optical and electronic properties. numberanalytics.com They have been investigated for use in creating conductive polymers, sensors, and optical materials. amerigoscientific.com Furthermore, isoquinolines can act as ligands in the formation of metal-organic frameworks (MOFs), which are advanced materials with applications in gas storage and catalysis. amerigoscientific.com Their ability to coordinate with metal ions allows for the construction of materials with tailored functionalities. amerigoscientific.com

Overview of Isopropyl Substituent's Influence on Heterocyclic Systems

The introduction of an isopropyl group, a branched alkyl substituent, onto a heterocyclic system like isoquinoline can significantly modify its physicochemical properties. The isopropyl group is known for its steric bulk and its electron-donating nature through induction. This bulk can influence the molecule's conformation and its ability to interact with biological targets or catalysts. In medicinal chemistry, modifying a lead compound with an isopropyl group can enhance binding affinity to a target protein by occupying a hydrophobic pocket.

From a chemical reactivity standpoint, the electron-donating effect of the isopropyl group can influence the reactivity of the aromatic system. In the context of electrophilic aromatic substitution, an isopropyl group can activate the ring system, directing incoming electrophiles to specific positions. This control over reactivity is a fundamental tool in the synthesis of complex molecules.

Historical Context of Isoquinoline Analog Research

The study of isoquinoline dates back to 1885, when it was first isolated from coal tar. chemicalbook.com Early research focused on the isolation and characterization of naturally occurring isoquinoline alkaloids, such as papaverine (B1678415) and morphine, which laid the foundation for modern medicinal chemistry. chempedia.info The development of synthetic methods to construct the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, was a major breakthrough, enabling chemists to create a wide variety of analogs not found in nature. nih.govresearchgate.netnumberanalytics.com These classical methods, though still relevant, have been supplemented by modern techniques, including transition-metal-catalyzed and microwave-assisted syntheses, which offer milder conditions and greater efficiency. nih.govnumberanalytics.com This continuous evolution of synthetic strategies has expanded the chemical space accessible to researchers, facilitating the exploration of isoquinoline derivatives in drug discovery and materials science. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N B3068727 6-Isopropylisoquinoline CAS No. 790304-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBIJOWSHVGZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Isopropylisoquinoline and Its Precursors

Established Synthetic Pathways to the Isoquinoline (B145761) Scaffold

The formation of the isoquinoline ring system is a well-documented area of organic synthesis, with several classical and modern methods being applicable to the synthesis of 6-isopropylisoquinoline. These methods typically involve the cyclization of a suitably substituted phenethylamine (B48288) or benzylamine (B48309) derivative.

The construction of the bicyclic isoquinoline core is most commonly achieved through intramolecular cyclization reactions. The specific precursor required for this compound would generally be a derivative of 2-(4-isopropylphenyl)ethanamine (B1269535) or a related structure.

One of the most prominent methods is the Bischler-Napieralski reaction . This involves the cyclodehydration of an N-acyl-β-phenethylamine. For the synthesis of a this compound precursor, this would entail the acylation of a 2-(4-isopropylphenyl)ethanamine followed by treatment with a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline (B110456), which can then be dehydrogenated to the aromatic isoquinoline.

Another powerful method is the Pictet-Spengler reaction , which condenses a β-phenethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. To apply this to this compound, 2-(4-isopropylphenyl)ethanamine would be reacted with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst. The resulting tetrahydroisoquinoline would then require oxidation to furnish the final aromatic product.

The Pomeranz-Fritsch reaction offers an alternative route, where a benzaldehyde (B42025) is condensed with a 2,2-dialkoxyethylamine to form a Schiff base, which is then cyclized under acidic conditions. In this context, 4-isopropylbenzaldehyde (B89865) would be the starting material. The reaction conditions, particularly the nature of the acid used, are critical for achieving good yields and avoiding side reactions.

Cyclization Reaction Precursor Requirement for this compound Synthesis Intermediate Product Final Step to Aromaticity
Bischler-NapieralskiN-acyl-2-(4-isopropylphenyl)ethanamine6-isopropyl-3,4-dihydroisoquinolineDehydrogenation
Pictet-Spengler2-(4-isopropylphenyl)ethanamine and an aldehyde6-isopropyl-1,2,3,4-tetrahydroisoquinolineOxidation
Pomeranz-Fritsch4-isopropylbenzaldehyde and a 2,2-dialkoxyethylamineIsoquinoline Schiff baseAcid-catalyzed cyclization

Modern synthetic organic chemistry has increasingly relied on transition-metal-catalyzed cross-coupling reactions to construct complex molecular architectures. In the context of isoquinoline synthesis, these reactions can be employed to build the carbon skeleton of the molecule before cyclization or to add substituents to a pre-formed isoquinoline ring.

For instance, a Suzuki coupling could be utilized to introduce the isopropylphenyl moiety. This might involve the coupling of a boronic acid derivative of benzene (B151609) containing the isopropyl group with a suitably functionalized vinyl partner, which could then be elaborated into the ethylamine (B1201723) side chain required for cyclization.

Alternatively, and perhaps more directly, a 6-halo-isoquinoline (e.g., 6-bromo-isoquinoline) could be subjected to a Suzuki or Negishi coupling with an appropriate isopropyl-metal species, such as isopropylzinc chloride or isopropylboronic acid, in the presence of a palladium catalyst to install the isopropyl group directly onto the isoquinoline core.

The introduction of the isopropyl group is a critical step in the synthesis of this compound. This can be achieved either by starting with a precursor already containing the isopropyl group or by adding it to an aromatic ring at an appropriate stage of the synthesis.

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. In the synthesis of this compound, one could envision the alkylation of a suitable phenyl precursor, such as phenethylamine or benzaldehyde, with an isopropylating agent like 2-chloropropane (B107684) or propene in the presence of a Lewis acid catalyst (e.g., aluminum chloride). A significant challenge in this approach is controlling the regioselectivity to favor para-substitution and avoid polyalkylation. The directing effects of the existing substituents on the benzene ring play a crucial role in determining the outcome of the reaction.

The use of organometallic reagents such as Grignard reagents (isopropylmagnesium bromide) or organolithium reagents (isopropyllithium) provides a powerful method for forming carbon-carbon bonds. These nucleophilic reagents can add to an electrophilic center, such as a carbonyl group. For example, one could add isopropylmagnesium bromide to 4-formyl-N-tosylbenzylamine, followed by reduction and further synthetic manipulations to generate the required phenethylamine precursor for cyclization.

Another approach involves the reaction of a Grignard reagent with a nitrile. The addition of isopropylmagnesium bromide to a suitably protected cyanobenzylamine derivative could provide a ketone after hydrolysis, which could then be transformed into the desired isoquinoline precursor.

Approaches to Introduce Isopropyl Functionality

Novel and Evolving Synthetic Strategies for this compound

Research into the synthesis of isoquinolines continues to evolve, with a focus on developing more efficient, atom-economical, and environmentally benign methodologies. While specific literature on novel syntheses of this compound is not abundant, general trends in isoquinoline synthesis can be extrapolated.

One area of active research is the use of C-H activation to construct the isoquinoline ring or to introduce substituents. A hypothetical route could involve the palladium-catalyzed annulation of a benzimide with an alkyne, where the isopropyl group is already present on the benzimide precursor. This approach avoids the need for pre-functionalized starting materials and can offer a more direct route to the target molecule.

Furthermore, photocatalysis has emerged as a powerful tool in organic synthesis. Light-mediated reactions could potentially be developed for the synthesis of this compound, for instance, through a radical-based cyclization or functionalization process. These methods often proceed under mild conditions and can offer unique reactivity patterns compared to traditional thermal reactions.

The development of novel catalysts and reagents also continues to push the boundaries of isoquinoline synthesis. For example, new Lewis acids or transition metal complexes could lead to improved yields and selectivities in classical reactions like the Friedel-Crafts or cyclization reactions, making the synthesis of this compound more efficient.

Transition-Metal Catalysis in Selective Functionalization

Transition-metal catalysis has revolutionized the field of organic synthesis, providing powerful tools for the construction of complex molecular architectures. In the context of this compound synthesis, palladium- and copper-catalyzed reactions have proven to be particularly effective.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely employed methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions have found extensive application in both academic research and industrial-scale pharmaceutical manufacturing due to their mild and chemoselective nature. researchgate.net The Nobel Prize in Chemistry in 2010 was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this area, highlighting the profound impact of these transformations. nobelprize.orgmdpi.com

The general mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, involves a catalytic cycle that begins with the oxidative addition of an organohalide to a palladium(0) complex. nobelprize.org This is followed by a transmetallation step, where an organometallic reagent transfers its organic group to the palladium center. nobelprize.org The final step is a reductive elimination, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst. nobelprize.org

In the synthesis of this compound, a plausible strategy would involve the Suzuki-Miyaura coupling of a 6-haloisoquinoline with an isopropylboronic acid derivative or the Negishi coupling with an organozinc reagent. These reactions offer a direct and efficient route to introduce the isopropyl group at the C6 position of the isoquinoline core. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity. sigmaaldrich.comrsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partners Catalyst/Ligand System Key Features
Suzuki-MiyauraAryl Halide + Organoboron ReagentPd(0) complex, e.g., Pd(PPh₃)₄Mild conditions, high functional group tolerance
NegishiOrganohalide + Organozinc ReagentPd(0) complexHigh reactivity of organozinc reagents
HeckAryl Halide + AlkenePd(0) complex, baseForms a new C-C double bond
SonogashiraAryl Halide + Terminal AlkynePd(0) complex, Cu(I) co-catalystSynthesis of aryl alkynes
Buchwald-HartwigAryl Halide + AminePd(0) complex, specialized phosphine (B1218219) ligandsFormation of C-N bonds
Copper-Catalyzed Oxidative Dehydroaromatization

Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to some palladium-catalyzed processes. One notable application is in oxidative dehydroaromatization reactions, which can be utilized to construct aromatic systems from their partially saturated precursors. For instance, a copper-catalyzed oxidative cyclization has been developed for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines from tetrahydroisoquinolines. nih.gov This protocol utilizes air as the terminal oxidant, highlighting its green credentials. nih.gov

While not a direct synthesis of this compound itself, this methodology demonstrates the potential of copper catalysis in manipulating the isoquinoline core. A strategy for synthesizing this compound could potentially involve the aromatization of a pre-functionalized 6-isopropyl-1,2,3,4-tetrahydroisoquinoline intermediate using a copper-catalyzed dehydrogenation step. The synthesis of dihydroisocoumarins and isocoumarins has also been achieved through copper-promoted intramolecular oxidative dehydrogenation, further showcasing the utility of this approach in forming heterocyclic structures. nih.gov

Photoredox Catalysis and C-H Activation Strategies

Visible-light photoredox catalysis has recently become a powerful tool in organic synthesis, enabling the generation of highly reactive intermediates under mild conditions. nih.gov This strategy often involves the use of a photosensitizer that, upon irradiation with visible light, can initiate single-electron transfer processes. nih.gov

In the context of isoquinoline synthesis, photoredox catalysis has been merged with other catalytic modes to achieve novel transformations. For example, the combination of photoredox catalysis and asymmetric anion-binding catalysis has been successfully applied to the enantioselective oxidative C-H functionalization of tetrahydroisoquinoline derivatives. nih.gov This dual-catalytic approach allows for the stereoselective introduction of substituents at the C1 position.

Furthermore, the integration of photoredox catalysis with transition metal catalysis, such as palladium or nickel catalysis, has opened up new avenues for C-H functionalization and cross-coupling reactions. nih.gov These methods could potentially be adapted for the direct C-H isopropylation of the isoquinoline core, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The functionalization of nucleobases and related structures has also been explored using photoredox catalytic strategies. researchgate.net

Chemoenzymatic and Biocatalytic Approaches

The synergy between biocatalysis and traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the preparation of complex and chiral molecules with high selectivity and efficiency. nih.govnih.gov Enzymes can catalyze reactions with unparalleled regio- and stereoselectivity under mild, environmentally friendly conditions. acs.org

While specific examples of the chemoenzymatic synthesis of this compound are not extensively documented, the general principles of this approach are highly relevant. nih.govnih.gov For instance, enzymes could be employed to create a chiral precursor to this compound, which could then be further elaborated using conventional chemical methods. Biocatalytic methods are increasingly being used for the industrial production of various pharmaceutical intermediates. researchgate.networktribe.com

A potential chemoenzymatic route could involve the enzymatic resolution of a racemic mixture of a key intermediate or the asymmetric enzymatic transformation of a prochiral substrate to generate a chiral building block for the synthesis of enantiomerically pure this compound derivatives. The development of computer-assisted chemoenzymatic synthesis planning tools is also an active area of research, which could aid in designing novel and efficient routes to target molecules. researchgate.net

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally sustainable. sigmaaldrich.comscispace.com These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and designing for energy efficiency, among others. warnerbabcock.comyoutube.com

The application of these principles to the synthesis of this compound can lead to more sustainable and cost-effective manufacturing processes. Key aspects include:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. acs.orgwarnerbabcock.com Both the transition-metal and photoredox catalysis methods discussed above align with this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org C-H activation strategies are particularly advantageous in this regard as they avoid the need for pre-functionalized starting materials, thus reducing waste.

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or replaced with greener alternatives. scispace.comwarnerbabcock.com Biocatalytic reactions often take place in water, an environmentally benign solvent. acs.org

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they generate additional waste. acs.orgsigmaaldrich.com Chemoenzymatic approaches can often circumvent the need for protecting groups due to the high selectivity of enzymes. acs.org

Use of Renewable Feedstocks: Whenever feasible, raw materials should be derived from renewable sources. warnerbabcock.com While not yet a widespread practice for isoquinoline synthesis, research into bio-based feedstocks is a growing area of green chemistry. acs.org

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The development of stereoselective methods for the synthesis of chiral this compound derivatives is therefore a significant area of research.

Several strategies can be employed to achieve stereoselectivity. One approach involves the use of chiral catalysts in reactions such as the asymmetric hydrogenation of a prochiral olefin or the enantioselective addition of a nucleophile to an imine. Libraries of chiral ligands, such as those based on isopulegol, have been developed and applied in various stereoselective transformations. researchgate.netdntb.gov.ua

Another strategy is to utilize a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed.

Furthermore, chemoenzymatic methods, as discussed previously, are exceptionally well-suited for stereoselective synthesis due to the inherent chirality of enzymes. nih.govnih.gov Two stereoselective routes have been developed to synthesize optically pure IBR2 analogues, which are chiral tetrahydroisoquinoline derivatives. nih.gov These approaches highlight the feasibility of creating complex chiral molecules containing the isoquinoline scaffold.

Asymmetric Catalysis in Isoquinoline Derivatization

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules, offering high efficiency and atom economy. nih.gov In the context of isoquinoline chemistry, this approach is primarily employed to create stereogenic centers, most commonly at the C-1 position of the tetrahydroisoquinoline (THIQ) ring system.

One of the most effective methods for generating chiral THIQs is the asymmetric hydrogenation of a prochiral 3,4-dihydroisoquinoline (DHIQ) precursor. wikipedia.org This transformation establishes a chiral center at C-1 with high enantioselectivity. Transition metal complexes, particularly those based on rhodium (Rh) and iridium (Ir) paired with chiral phosphine ligands, are prominent catalysts for this reaction. researchgate.net For instance, Rh-thiourea chiral phosphine complexes have been successfully used for the asymmetric hydrogenation of various substituted isoquinolines. The addition of a strong Brønsted acid, such as HCl, can enhance both reactivity and enantioselectivity by activating the substrate. nih.gov This method demonstrates broad substrate scope, achieving high conversions and enantiomeric excesses (ee) for a range of isoquinolines. nih.gov

Another significant strategy involves the direct, enantioselective functionalization of C–H bonds. This modern approach avoids the need for pre-functionalized substrates. For isoquinoline systems, Rh(III)-catalyzed C–H activation has been utilized for the synthesis of C6-substituted isoquinoline derivatives. nsf.govdoi.org While direct C-H activation to install an isopropyl group at the C-6 position remains a specific challenge, the development of C-H annulation reactions showcases the potential for regioselective functionalization of the benzene portion of the isoquinoline core. nsf.gov

Table 1: Asymmetric Hydrogenation of Substituted Isoquinolines

EntrySubstrateCatalyst SystemConditionsYield (%)ee (%)Reference
11-Methyl-3,4-dihydroisoquinoline[Rh(COD)Cl]₂ / Chiral Thiourea-Phosphine Ligand + HClH₂ (50 atm), DCM/i-PrOH, 35 °C, 24 h>9998 nih.gov
21-Phenyl-3,4-dihydroisoquinoline[Rh(COD)Cl]₂ / Chiral Thiourea-Phosphine Ligand + HClH₂ (50 atm), DCM/i-PrOH, 35 °C, 24 h>9999 nih.gov
31-(4-Methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolineRu(II)-BINAP ComplexH₂ (100 atm), MeOH, 23 °C, 48 h10095 (S) acs.org
41-(o-Bromophenyl)-3,4-dihydroisoquinolineNoyori-type Ru(II) Catalyst (5-Ts)HCOOH/NEt₃, CH₃CN, 28 °C6798.7 acs.org

This table presents a selection of representative examples and is not exhaustive.

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org A standard kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomerically pure product, as the other half of the starting material remains as the unreacted, slower-reacting enantiomer. princeton.edu

To overcome this limitation, dynamic kinetic resolution (DKR) has emerged as a more powerful and efficient strategy. mdpi.com DKR combines the kinetic resolution process with the in situ racemization of the slower-reacting enantiomer. princeton.edu This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single, enantiomerically pure product. mdpi.com

In isoquinoline synthesis, DKR has been applied successfully. Organocatalytic methods, for example, have been used for the atroposelective synthesis of axially chiral tetrahydroisoquinolines through a Pictet-Spengler reaction, employing chiral phosphoric acids as catalysts. acs.org

Enzymatic DKR represents another highly effective approach, particularly for precursors bearing functional groups amenable to enzyme catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been used for the efficient DKR of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid esters. researchgate.net This method has been specifically applied to synthesize enantiopure 6-hydroxy- and 6-methoxy-substituted THIQ-1-carboxylic acids with excellent yields and enantioselectivities. researchgate.net The process involves the selective hydrolysis of one ester enantiomer, while the unreacted enantiomer undergoes base-catalyzed racemization, feeding it back into the reaction cycle. This strategy highlights a viable pathway for producing chiral isoquinolines with substitution on the benzene ring. researchgate.net

Table 2: Dynamic Kinetic Resolution in the Synthesis of Chiral Isoquinoline Derivatives

EntryRacemic SubstrateMethod/CatalystRacemizationProductYield (%)ee (%)Reference
1N-Aryl-1,2-dihydroisoquinoline PrecursorChiral Phosphoric Acid- (Atroposelective Cyclization)Axially Chiral Tetrahydroisoquinoline~90up to 99 acs.org
2(±)-6-Hydroxy-1,2,3,4-THIQ-1-carboxylic acid esterEnzymatic (CAL-B)Base-catalyzed(R)-6-Hydroxy-1,2,3,4-THIQ-1-carboxylic acid~80>99 researchgate.net
3(±)-6-Methoxy-1,2,3,4-THIQ-1-carboxylic acid esterEnzymatic (CAL-B)Base-catalyzed (Pr₂NH)(R)-6-Methoxy-1,2,3,4-THIQ-1-carboxylic acid8096 researchgate.net
4Racemic AzlactoneChiral Thiourea CatalystBase-catalyzed (DMAP)Chiral α-Amino Acid Esterup to 99up to 99 mdpi.comprinceton.edu

This table presents a selection of representative examples and is not exhaustive.

Structure Activity Relationship Sar Studies of 6 Isopropylisoquinoline Derivatives

Methodologies for SAR Elucidation

The investigation of SAR for isoquinoline (B145761) derivatives, which can be extrapolated to the 6-isopropylisoquinoline scaffold, employs several key methodologies. These approaches systematically probe the relationship between molecular structure and biological function.

Systematic Modification of the Isoquinoline Core

A fundamental approach to understanding SAR involves the systematic modification of the core heterocyclic structure. For the isoquinoline scaffold, this can include altering the aromatic system, introducing or removing heteroatoms, and modifying the degree of saturation. For instance, studies on pyrimido-isoquinolin-quinone derivatives have shown that the fusion of a pyrimidine (B1678525) ring to the isoquinoline core can lead to potent antibacterial activity against multidrug-resistant Staphylococcus aureus. nih.govnih.gov The development of these compounds involved creating a library of analogs with variations in the fused ring system to identify key structural requirements for antibacterial efficacy.

Another example can be seen in the development of Rho kinase (ROCK) inhibitors, where the isoquinoline scaffold is a key pharmacophore. nih.gov Optimization of fragment-derived ATP-competitive ROCK inhibitors involved modifications to the aminoisoquinoline core to enhance potency and improve pharmacokinetic profiles. nih.gov These examples underscore the importance of exploring diverse modifications to the core structure to discover novel biological activities.

Core Modification Example Derivative Class Observed Biological Activity Reference
Fusion of a pyrimidine ringPyrimido-isoquinolin-quinonesAntibacterial (anti-MRSA) nih.govnih.gov
Modification of core substituentsAminoisoquinoline-based compoundsROCK-I inhibition nih.gov

Positional Isomerism and Substituent Effects on Biological Profiles

The position of substituents on the isoquinoline ring system dramatically influences the biological activity of its derivatives. The effect of positional isomerism is a critical aspect of SAR studies. For example, in a series of styrylquinoline derivatives developed as imaging probes, the position of a fluoroethoxy moiety on the quinoline (B57606) ring had a profound impact on binding affinities for α-synuclein and Aβ aggregates. nih.gov A substituent at the 5-position resulted in high binding affinity, whereas the same substituent at the 8-position led to a significant loss of affinity, suggesting specific spatial constraints within the biological target's binding site. nih.gov

Similarly, studies on C4-substituted isoquinolines have demonstrated that the introduction of specific side chains at this position can confer cytotoxic activity against non-small cell lung cancer cell lines. nih.gov The nature of the substituent, whether a saturated or unsaturated amide, was found to be a determinant of potency. nih.gov These findings highlight that even subtle changes in substituent positioning can lead to significant differences in biological outcomes. For this compound, this implies that the placement of additional functional groups on the isoquinoline ring would be a critical factor in modulating its activity.

Compound Series Substituent Position Effect on Biological Activity Reference
Styrylquinoline Derivatives5-position vs. 8-position of fluoroethoxy groupHigh affinity at position 5, low affinity at position 8 for α-syn/Aβ aggregates nih.gov
C4-Substituted IsoquinolinesIntroduction of unsaturated amides at C4Conferral of cytotoxic activity nih.gov

Conformation-Activity Relationships

The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its ability to interact with a biological target. Conformational analysis is therefore a vital component of SAR. For isoquinoline derivatives, particularly those with saturated or partially saturated rings like tetrahydroisoquinolines, the conformational flexibility and preferred spatial arrangement of substituents are key to their biological activity.

Studies on tetrahydroisoquinoline analogues have shown that conformational restriction can significantly alter pharmacological effects. For instance, cyclized phenethylamine (B48288) analogues forming a tetrahydroisoquinoline structure, such as DOM-CR, exhibit a dramatic reduction in affinity for the serotonin (B10506) 5-HT2A receptor compared to their more flexible counterparts. wikipedia.org This suggests that the rigidified conformation of the tetrahydroisoquinoline ring system is not optimal for binding to this specific receptor. The preferred conformation of the heterocyclic ring, often a half-chair in tetrahydroisoquinolines, and the pseudo-equatorial or pseudo-axial orientation of substituents, play a crucial role in defining the molecule's pharmacophoric shape and its fit within a receptor's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent and selective derivatives.

Descriptor Selection and Calculation in QSAR

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical representations of various aspects of a molecule's structure and properties. They can be broadly categorized into:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.

3D descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric, electronic, and thermodynamic properties. Examples include molecular volume, surface area, and dipole moment.

In studies of isoquinoline derivatives, a wide array of descriptors are often employed. For example, in the QSAR modeling of pyrimido-isoquinolin-quinone derivatives with anti-MRSA activity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used. nih.gov These methods calculate steric and electrostatic fields around the molecules to explain their structure-activity relationship. For a series of isoquinoline derivatives with inhibitory activity against the AKR1C3 enzyme, descriptors related to molecular shape and electronic properties were found to be crucial in predicting bioactivity. japsonline.com

Descriptor Type Examples Relevance to QSAR
1D DescriptorsMolecular Weight, Atom CountBasic molecular properties
2D DescriptorsTopological Indices, Connectivity IndicesMolecular branching and shape
3D DescriptorsMolecular Volume, Surface Area, Dipole MomentSteric and electronic properties

Statistical Validation of QSAR Models

The predictive power and reliability of a QSAR model must be rigorously validated using various statistical methods. Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. Key validation techniques include:

External Validation: The most stringent test of a QSAR model is its ability to predict the activity of an external set of compounds that were not used in the model's development. A high correlation between the predicted and observed activities for the external set indicates a robust and predictive model.

Y-scrambling: This method involves randomly shuffling the biological activity data (the Y-variable) while keeping the descriptors (the X-variables) unchanged. A new QSAR model is then developed. If the original model is robust, the scrambled models should have very low correlation coefficients, demonstrating that the original correlation was not due to chance.

In the development of QSAR models for isoquinoline derivatives, these validation techniques are standard practice. For instance, the QSAR models for pyrimido-isoquinolin-quinone derivatives were validated using statistical parameters such as the square of the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), along with external validation on a test set of compounds. nih.gov

Validation Method Description Key Statistical Parameter
Internal Validation (Cross-Validation)Systematically removing subsets of data, building a model on the remainder, and predicting the removed data.q² (cross-validated r²)
External ValidationPredicting the activity of a set of compounds not used in model development.r²_pred (predictive r²)
Y-scramblingRandomly shuffling the biological activity data to test for chance correlations.Low r² and q² for scrambled models

Pharmacophore Elucidation for Isoquinoline-Based Ligands

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a response. nih.govnih.gov Elucidating the pharmacophore for a series of active ligands is a crucial step in understanding their mechanism of action and in designing new, structurally diverse molecules with similar activity. nih.gov

Pharmacophore models can be generated using two main approaches: ligand-based and structure-based. nih.govnih.gov

Ligand-based methods are used when the 3D structure of the target is unknown. These models are derived from a set of active molecules, identifying the common chemical features responsible for their activity. nih.govnih.gov

Structure-based methods are employed when the 3D structure of the ligand-target complex is available (e.g., from X-ray crystallography). The pharmacophore is defined by the key interaction points between the ligand and the target's binding site. nih.govmdpi.com

For isoquinoline-based ligands, pharmacophore models have been developed for a variety of targets. nih.gov These models typically highlight the importance of the aromatic isoquinoline core for hydrophobic or aromatic stacking interactions, along with specific locations for hydrogen bond donors and acceptors depending on the substitution pattern and the target. For a hypothetical target of this compound, a pharmacophore model might include:

A hydrophobic feature corresponding to the isopropyl group.

An aromatic ring feature for the isoquinoline system.

One or more hydrogen bond acceptor/donor features, depending on the other substituents on the ring.

Once validated, these pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel scaffolds that match the essential features, potentially leading to the discovery of new hit compounds. nih.govmdpi.com

Rational Design of this compound Analogs

Rational drug design involves the creation of new molecules with a specific biological activity based on a detailed understanding of the target's structure and the ligand's SAR. nih.gov This approach aims to optimize the interactions between a ligand and its target to improve potency, selectivity, and pharmacokinetic properties. nih.gov

The design of novel this compound analogs would be guided by the SAR and pharmacophore models previously established. For example, if SAR studies indicated that a hydrogen bond donor at the 1-position enhances activity, new analogs would be designed to incorporate this feature. Similarly, if the pharmacophore model revealed an unoccupied hydrophobic pocket near the isoquinoline core, analogs could be designed with additional hydrophobic groups to fill this pocket and increase binding affinity.

Computational tools like molecular docking can be used to visualize how designed analogs fit into the target's binding site, allowing for the refinement of their structures before synthesis. This process of iterative design, synthesis, and testing is a hallmark of modern drug discovery. nih.gov For instance, the rational design of benzoxazepin inhibitors of PI3Kα was guided by crystal structures, leading to the identification of potent and selective clinical candidates. nih.gov A similar structure-guided approach could be applied to optimize this compound derivatives, leveraging structural information to introduce modifications that enhance desired interactions and disrupt undesired ones.

The synthesis of these rationally designed analogs can be achieved through various established chemical routes for constructing the isoquinoline core, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, followed by the introduction of the desired substituents. wikipedia.orgnih.gov

Advanced Analytical Methodologies for 6 Isopropylisoquinoline Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of isoquinoline (B145761) derivatives. researchgate.net It functions by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. advancechemjournal.com For a compound like 6-isopropylisoquinoline, various chromatographic techniques are employed to ensure its identity and purity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds. researchgate.net In the analysis of isoquinoline derivatives, reversed-phase HPLC is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase. advancechemjournal.com

Research Findings: The separation is typically achieved on octadecylsilane (B103800) (C18) or hexyl-phenyl (C6-phenyl) bonded silica (B1680970) columns. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and improve peak shape. nih.govnih.govresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to achieve optimal separation of complex mixtures. nih.gov

Detection is commonly performed using ultraviolet (UV) detectors, as the isoquinoline ring system possesses a strong chromophore. nih.govnih.gov The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity; for isoquinoline and its derivatives, this is often in the range of 260-298 nm. nih.govnih.gov Fluorescence detection can also be employed for enhanced sensitivity and selectivity, using specific excitation and emission wavelengths. nih.gov The method's performance is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.gov

Table 1: Examples of HPLC Methods for Isoquinoline-Related Compounds

Analyte TypeColumnMobile PhaseFlow Rate (mL/min)DetectorReference
Isoquinolinedione DerivativeC18 Reversed-Phase0.05 M Acetate Buffer (pH 3):Acetonitrile:Methanol (40:40:20, v/v/v)1.5UV (298 nm) nih.gov
Triazole Antifungals (incl. Voriconazole)C6-PhenylGradient of 0.01 M Phosphate Buffer (pH 3.5) and AcetonitrileNot SpecifiedUV (262 nm) nih.gov
Quinolonic DerivativesNova-Pak C18 (150 x 3.9 mm)Acetonitrile:Aqueous Oxalic Acid 4x10⁻⁴ M (28:72, v/v)Not SpecifiedUV (265 nm) & Fluorescence nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like isoquinoline alkaloids, making it a primary tool for purity assessment and the identification of trace-level impurities. nih.govnih.gov

Research Findings: In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas (such as helium or hydrogen) through a capillary column. ijpsr.infonist.gov The column, often a fused silica capillary column with a non-polar stationary phase like 5% phenyl-methylpolysiloxane (e.g., HP-5MS), separates compounds based on their boiling points and interactions with the stationary phase. ijpsr.infonotulaebotanicae.ro The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds from the column. ijpsr.info

As each component elutes from the GC column, it enters the mass spectrometer. There, it is ionized, most commonly by electron ionization (EI), which bombards the molecule with high-energy electrons. youtube.comijpsr.info This process causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. youtube.com By comparing the retention time and the mass spectrum of the main peak to a reference standard, the identity of this compound can be confirmed. The detection of minor peaks allows for the identification and quantification of impurities, even at very low levels. notulaebotanicae.roresearchgate.net

Table 2: Typical GC-MS Parameters for Alkaloid Analysis

ParameterDescriptionExampleReference
Column Separates components based on volatility and polarity.Restek-5MS (30m x 0.25mm x 0.25µm) or HP-5MS (30 m x 0.25 mm) ijpsr.infonotulaebotanicae.ro
Carrier Gas Transports the sample through the column.Helium at a flow rate of 1.21 ml/min ijpsr.info
Injector Temperature Ensures rapid vaporization of the sample.250°C - 280°C ijpsr.infonotulaebotanicae.ro
Oven Program Controls the separation by gradually increasing column temperature.Start at 100°C, ramp to 280°C ijpsr.info
Ionization Mode Fragments the molecule for mass analysis.Electron Ionization (EI) at 70 eV ijpsr.info
Mass Analyzer Separates ions based on mass-to-charge ratio.Quadrupole or Time-of-Flight (TOF) youtube.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical technique that offers unparalleled sensitivity and selectivity for quantitative analysis. rsc.org It combines the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry, making it ideal for analyzing complex mixtures and detecting compounds at trace concentrations. rsc.orgmdpi.com

Research Findings: The analysis begins with the separation of the target compound, this compound, from the sample matrix using an HPLC system, typically with a reversed-phase column. nih.govnih.gov The eluent from the column is then directed into the mass spectrometer's ion source, where electrospray ionization (ESI) is commonly used. ESI generates highly charged droplets that evaporate to produce protonated molecules, such as [M+H]⁺, which is characteristic for basic compounds like isoquinolines. mdpi.com

The high selectivity of LC-MS/MS is achieved through a process called Multiple Reaction Monitoring (MRM). nih.gov In this mode, the first mass spectrometer (Q1) is set to select only the parent ion of the target analyte (e.g., the [M+H]⁺ ion of this compound). This selected ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor for a specific, characteristic fragment ion. The transition from the parent ion to the fragment ion is a unique signature of the compound, which significantly reduces background noise and eliminates interference from other co-eluting substances, thereby providing exceptional sensitivity and specificity. nih.govacs.org This makes LC-MS/MS an invaluable tool for pharmacokinetic studies and trace-level quantification. nih.gov

Table 3: LC-MS/MS Methodological Parameters for Analysis of Isoquinoline-Related Compounds

ParameterDescriptionExample ConditionReference
LC Column Stationary phase for separation.Zorbax RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) nih.gov
Mobile Phase Solvents used to elute the analyte.Gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B) nih.gov
Ionization Source Method for generating ions.Electrospray Ionization (ESI), positive mode mdpi.com
Mass Analyzer Separates and detects ions.Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) nih.govmdpi.com
Detection Mode Highly selective scanning mode.Multiple Reaction Monitoring (MRM) nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

While this compound itself is an achiral molecule, the isoquinoline scaffold is a core component of many naturally occurring and synthetic chiral alkaloids with significant biological activity. mdpi.com For these chiral isoquinoline derivatives, the separation of enantiomers is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is the primary technique used for this purpose and for determining the enantiomeric excess (ee), a measure of enantiomeric purity. uma.esnih.gov

Research Findings: Chiral separation is most often accomplished using HPLC with a chiral stationary phase (CSP). mdpi.comuma.es Polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IA), are particularly effective for resolving the enantiomers of isoquinoline alkaloids. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The determination of enantiomeric excess is crucial for quality control in the pharmaceutical industry. mdpi.com Regulatory guidelines often require the quantification of the unwanted enantiomer (distomer) as an impurity. mdpi.com Chiral chromatography methods must therefore be sensitive enough to detect very low levels of one enantiomer in the presence of a large excess of the other. mdpi.com The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like ethanol (B145695) or isopropanol) in normal-phase mode, is optimized to achieve baseline resolution between the enantiomeric peaks. mdpi.com

Table 4: Chiral HPLC Separation of Benzyltetrahydroisoquinoline Alkaloids

Compound TypeChiral Stationary Phase (CSP)Separation ModeKey FindingReference
Benzyltetrahydroisoquinoline AlkaloidsPolysaccharide-based columns (e.g., Chiralpak AD, Chiralpak IA)Normal-PhasedPolysaccharide-based columns demonstrated superior performance for enantioseparation compared to cyclodextrin-based ones. mdpi.com
(R)-NOR (Laudanosine analogue)Chiralcel ODNormal-PhasedSuccessful determination of enantiomeric excess following enantioselective synthesis. mdpi.com

Spectroscopic Characterization

Spectroscopy is indispensable for the definitive structural confirmation of a molecule. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique that provides detailed information about the atomic-level structure of a molecule. mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete and unambiguous structural assignment of this compound can be achieved. researchgate.net

Research Findings:

¹H NMR Spectroscopy: A ¹H NMR spectrum provides several key pieces of information. The chemical shift (δ) of each signal indicates the electronic environment of the protons. The integration value of a signal is proportional to the number of protons it represents. researchgate.net Finally, the splitting pattern (multiplicity, e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and reveals how many protons are on adjacent atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on the isoquinoline ring and the aliphatic protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups).

¹³C NMR Spectroscopy: A ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. wizeprep.com The chemical shift of each peak provides information about the carbon's bonding and electronic environment. For instance, carbons in the aromatic ring will appear in a different region (typically 110-160 ppm) than the aliphatic carbons of the isopropyl group. While standard ¹³C NMR spectra are often decoupled from protons to produce simple singlets for each carbon, more advanced techniques can provide information about the number of attached protons. wizeprep.com

The specific chemical shifts are influenced by the solvent used for the analysis. epa.gov By combining the data from both ¹H and ¹³C NMR, along with two-dimensional NMR experiments (like COSY and HSQC), the precise connectivity of all atoms in the this compound molecule can be confirmed.

Table 5: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)aMultiplicityCoupling Constant (J, Hz)
H-1~9.1-9.2Singlet (s)N/A
H-3~8.4-8.5Doublet (d)~5-6
H-4~7.5-7.6Doublet (d)~5-6
H-5~7.9-8.0Doublet (d)~8-9
H-7~7.6-7.7Doublet of Doublets (dd)J ≈ 8-9, 2
H-8~7.8-7.9Doublet (d)~8-9
-CH(CH₃)₂~3.1-3.3Septet (sept)~7
-CH(CH₃)₂~1.3-1.4Doublet (d)~7

aPredicted values are based on data for isoquinoline and substituted quinolines. Actual values may vary based on solvent and experimental conditions.

Table 6: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)b
C-1~152
C-3~143
C-4~120
C-4a~135
C-5~128
C-6~149
C-7~125
C-8~127
C-8a~126
-CH(CH₃)₂~34
-CH(CH₃)₂~24

bPredicted values are based on data for isoquinoline and 6-methylquinoline. epa.gov Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification of organic compounds, including this compound. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments possess the ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to four or five decimal places. nih.govnih.gov This high accuracy is critical for determining the elemental composition of a molecule. nih.gov

The core principle of HRMS lies in its high resolving power, which is the ability to distinguish between two peaks of very similar m/z ratios. nih.gov This capability allows HRMS to differentiate between isobaric species—molecules that have the same nominal mass but different elemental formulas. For instance, by providing a highly accurate mass measurement, HRMS can confidently assign a unique elemental formula to an analyte, which is a crucial step in its structural elucidation. researchgate.netnih.gov

The molecular formula for this compound is C₁₂H₁₃N. Its theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms, can be calculated with high precision. Using the exact masses of the isotopes (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁴N = 14.0031), the calculated exact monoisotopic mass of protonated this compound ([M+H]⁺) is 172.1121. An HRMS measurement yielding a value extremely close to this theoretical mass provides strong evidence for the presence of the compound.

Modern HRMS instruments, such as Time-of-Flight (ToF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, offer the requisite mass accuracy and resolving power for such determinations. nih.govnih.gov FT-ICR MS, in particular, enables ultrahigh mass resolution. nih.gov The accuracy of the mass measurement is often expressed in parts-per-million (ppm), and modern instruments routinely achieve mass accuracies of less than 5 ppm. rsc.org

Table 1: Example of HRMS for Distinguishing Isobaric Compounds at Nominal Mass 171 This table illustrates how HRMS can differentiate this compound from other potential compounds that have the same nominal mass.

Elemental FormulaCompound NameNominal MassTheoretical Monoisotopic Mass (Da)
C₁₂H₁₃NThis compound171171.1048
C₁₁H₁₁NOExample Isobar 1171171.0841
C₁₀H₉N₃Example Isobar 2171171.0796
C₈H₁₃N₃OExample Isobar 3171171.1062

Note: The table is for illustrative purposes to demonstrate the principle of accurate mass differentiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used analytical technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comwepub.org The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. wepub.org This makes it a straightforward yet powerful tool for determining the concentration of this compound in a solution.

The isoquinoline ring system within the this compound molecule contains conjugated pi (π) bonds, which act as a chromophore. This chromophore is responsible for absorbing ultraviolet light, typically in the range of 200-400 nm. ijprajournal.com To quantify this compound, a UV-Vis spectrophotometer is used to measure the amount of light absorbed by a sample at a specific wavelength (λmax), which corresponds to the wavelength of maximum absorbance. youtube.com

The quantification process involves several steps:

Preparation of Standard Solutions: A series of solutions with known concentrations of pure this compound are prepared.

Generation of a Calibration Curve: The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then plotted with absorbance on the y-axis versus concentration on the x-axis. This plot should yield a straight line, confirming the adherence to the Beer-Lambert Law.

Sample Analysis: The absorbance of the unknown sample containing this compound is measured under the same conditions.

Concentration Determination: The concentration of this compound in the unknown sample is determined by interpolating its absorbance value on the calibration curve. youtube.com

Table 2: Hypothetical Calibration Data for this compound Quantification using UV-Vis Spectroscopy This table shows example data that could be used to construct a calibration curve for quantifying this compound.

Standard No.Concentration (mg/L)Absorbance at λmax
12.00.150
24.00.305
36.00.448
48.00.610
510.00.752
Unknown Sample?0.525

Advanced Hyphenated Techniques in this compound Analysis

The analysis of this compound, especially within complex matrices such as environmental samples or reaction mixtures, often necessitates the use of advanced hyphenated techniques. numberanalytics.com These techniques couple a powerful separation method with a sensitive detection method, providing a synergistic analytical capability that surpasses what can be achieved with either technique alone. researchgate.netslideshare.net The combination enhances specificity, sensitivity, and the ability to perform simultaneous separation and identification. researchgate.net

The most common and powerful hyphenated techniques for the analysis of organic compounds like this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. nih.gov In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can confirm the identity of this compound and quantify it with high sensitivity and selectivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for less volatile or thermally labile compounds. The LC system separates this compound from other components in the sample matrix, and the MS detector provides molecular weight and structural information for positive identification. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) can further increase selectivity and sensitivity, which is crucial for detecting trace amounts of the compound. nih.gov

Liquid Chromatography-UV (LC-UV) or LC-Photodiode Array (LC-PDA): This hyphenated technique combines HPLC with a UV-Vis detector. nih.gov As the separated components elute from the LC column, the detector records their UV-Vis spectra. This allows for the quantification of this compound based on its absorbance at a specific wavelength, while also providing spectral information that aids in its identification. nih.gov

These hyphenated methods are indispensable for the rapid and accurate analysis of natural products and synthetic compounds in complex mixtures. researchgate.netnih.gov

Table 3: Summary of Advanced Hyphenated Techniques for this compound Analysis

Hyphenated TechniqueSeparation PrincipleDetection PrincipleKey Advantages
GC-MS Volatility and column interactionMass-to-charge ratioHigh resolution for volatile compounds; provides structural information. nih.gov
LC-MS Polarity and column interactionMass-to-charge ratioBroad applicability for non-volatile compounds; high sensitivity and specificity. nih.gov
LC-UV/PDA Polarity and column interactionUV-Vis light absorbanceRobust quantification; provides spectral confirmation of the peak. nih.gov

Computational Chemistry and Molecular Modeling of 6 Isopropylisoquinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the fundamental laws of quantum mechanics, are employed to determine the electronic properties and energetic landscapes of molecules. mpg.de These ab initio methods are crucial for understanding the intrinsic characteristics of 6-isopropylisoquinoline.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mpg.deyoutube.com Instead of solving the complex many-body Schrödinger equation, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally feasible for larger systems. mpg.de This approach allows for the calculation of various electronic properties that govern the reactivity of this compound.

Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In studies of related isoquinoline (B145761) and quinoline (B57606) derivatives, DFT has been used to calculate quantum chemical descriptors to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate these properties with biological activity. researchgate.net For instance, DFT calculations using the B3LYP functional and a 6-311G basis set have been applied to series of quinoline and isoquinoline derivatives to understand their antimalarial activity. researchgate.net Such studies help predict how modifications to the this compound scaffold might influence its electronic properties and, consequently, its interactions with biological targets. researchgate.net

Descriptor Typical Value Range Significance
HOMO Energy -6.0 to -5.0 eV Relates to electron-donating ability
LUMO Energy -2.0 to -1.0 eV Relates to electron-accepting ability
HOMO-LUMO Gap 3.0 to 5.0 eV Indicator of chemical reactivity and stability
Dipole Moment 1.0 to 3.0 Debye Measures molecular polarity

Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule and determining their relative energies. iupac.org For a molecule like this compound, the rotation around the single bond connecting the isopropyl group to the isoquinoline ring is a key degree of freedom.

Computational methods such as molecular mechanics or quantum chemical calculations are used to explore the conformational space. iupac.org Energy minimization procedures are then applied to identify the most stable, low-energy conformations. The process typically involves systematically rotating the flexible bonds and calculating the potential energy at each step to map out the potential energy surface. The resulting lowest-energy structure, or global minimum, represents the most likely conformation of the molecule in a given environment. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates how it can fit into a biological target's binding site. youtube.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of this compound and its complexes with biological macromolecules. youtube.comnih.gov

MD simulations are instrumental in understanding the stability and dynamics of a ligand bound to its protein target. nih.govnih.gov After an initial binding pose is predicted by methods like molecular docking, an MD simulation can be run for tens to hundreds of nanoseconds to observe how the complex behaves in a simulated physiological environment. nih.govnih.gov

These simulations can validate the initial docking pose by assessing the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.govrsc.org Parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex remains stable. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy between the ligand and the target, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov In studies of related heterocyclic compounds, MD simulations have been used to confirm the stability of ligand-protein complexes and analyze interaction energies. nih.govrsc.org

While direct studies on this compound were not found, MD simulations are a key tool for studying how enzymes catalyze reactions. In the context of biocatalytic transformations involving isoquinoline-type structures, MD simulations can model the entire catalytic cycle. This includes the initial binding of the substrate (e.g., a this compound derivative) to the enzyme's active site, the conformational changes that occur to facilitate the reaction, and the eventual release of the product.

By observing the dynamic interactions between the substrate and the enzyme's amino acid residues, researchers can identify which residues are critical for catalysis. youtube.com This knowledge is invaluable for enzyme engineering, where the goal is to modify an enzyme to improve its activity, selectivity, or stability for a particular industrial or pharmaceutical application.

Docking Studies and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is central to structure-based drug design and is often used in virtual screening to identify potential drug candidates from large compound libraries. nih.govnih.gov

Docking algorithms explore many possible binding poses of a ligand within a protein's binding site and use a scoring function to estimate the binding affinity for each pose. youtube.commdpi.com The output is a ranked list of ligands and their predicted binding modes. youtube.com In studies on quinoline and isoquinoline derivatives, docking has been successfully used to identify potential inhibitors for various targets, including those in viruses and cancer cells. nih.govnih.govnih.gov For example, docking studies have identified isoquinoline derivatives that form hydrogen bonds and coordinate with zinc ions in the active site of leucine (B10760876) aminopeptidase, an important anticancer target. nih.gov

Virtual screening uses docking to rapidly assess thousands or even millions of molecules from a digital library against a specific protein target. nih.govyoutube.com This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.govyoutube.com Studies involving quinazoline (B50416) derivatives have shown how a large database can be filtered down to a few promising leads with good binding scores and favorable pharmacokinetic profiles using a combination of virtual screening, docking, and MD simulations. nih.gov

Table 2: Representative Docking Results for Heterocyclic Ligands Against Protein Targets Note: This table presents typical data from docking studies on related heterocyclic systems to illustrate the outputs of such analyses.

Compound Series Protein Target Best Docking Score (kcal/mol) Key Interacting Residues Reference
Dihydroisoquinoline derivatives Leucine Aminopeptidase - Gly362 nih.gov
Quinoline derivatives HIV Reverse Transcriptase -10.67 LYS 101, TRP 229 nih.gov
Cephalosporins GSK3β - Cys-199 rsc.org
Spiropyrazoline derivatives PARP1 -9.7 - mdpi.com

Cheminformatics and Data Mining in Isoquinoline Research

Cheminformatics and data mining have emerged as indispensable tools in the study of isoquinoline alkaloids and their synthetic derivatives, accelerating the pace of drug discovery and enhancing the understanding of their complex biological activities. researchgate.net These computational strategies enable researchers to analyze vast datasets of chemical information, predict the properties of novel compounds, and identify promising candidates for further experimental investigation. By integrating computational models with experimental data, cheminformatics provides a rational framework for navigating the broad chemical space of isoquinolines to uncover new therapeutic agents. nih.gov

The application of these techniques to isoquinoline research involves the use of specialized software and databases to manage and analyze the structural and biological data associated with this class of compounds. japsonline.com Public and private databases containing information on thousands of natural and synthetic isoquinolines serve as the foundation for data mining efforts. nih.govgenome.jp Researchers can query these databases to identify compounds with specific structural features or known biological activities, laying the groundwork for further computational modeling and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies

A cornerstone of cheminformatics in isoquinoline research is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. japsonline.com These models are powerful tools for predicting the activity of untested or newly designed molecules, thereby prioritizing synthetic efforts and reducing the need for extensive preliminary screening. nih.govresearchgate.net

For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to various isoquinoline derivatives. These methods evaluate the influence of a molecule's steric and electrostatic fields on its biological potency. nih.gov Research on pyrimido-isoquinolin-quinones with activity against methicillin-resistant Staphylococcus aureus (MRSA) utilized CoMFA and CoMSIA to identify structural modifications that could enhance antibacterial effects, leading to the design and synthesis of new, more potent derivatives. nih.gov The statistical robustness of these models is critical, with high correlation coefficients (r²) indicating a strong relationship between the model's predictions and experimental data. nih.gov

Similarly, QSAR models have been developed for isoquinoline derivatives targeting other biological endpoints. Studies on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of aldo-keto reductase 1C3 (AKR1C3), a target in prostate cancer, have demonstrated the utility of QSAR in lead optimization. japsonline.comresearchgate.net These models, which can employ specific types of molecular descriptors like MoRSE (Molecular Representation of Structure-property Relationships), provide insights into the key structural features that govern inhibitory activity. japsonline.comjapsonline.com

The table below summarizes findings from selected QSAR studies on isoquinoline derivatives, highlighting the targets and the utility of the models.

Isoquinoline Derivative Class Biological Target QSAR Method Key Findings & Significance Reference
Pyrimido-isoquinolin-quinonesMethicillin-Resistant Staphylococcus aureus (MRSA)3D-QSAR (CoMFA, CoMSIA)Identified that steric, electronic, and hydrogen-bond acceptor properties are key for antibacterial activity, guiding the design of 13 new derivatives. nih.gov
Dihydroisoquinoline DerivativesLeucine Aminopeptidase (LAP)3D-QSARProvided information on structural characteristics contributing to inhibitory potency against LAP. researchgate.net
Benzoic Acid DerivativesAldo-Keto Reductase 1C3 (AKR1C3)QSARINS softwareDeveloped a robust model for predicting bioactivity, useful for designing novel isoquinoline derivatives for castration-resistant prostate cancer. japsonline.comresearchgate.net
Naphthyridine and Isoquinoline DerivativesCyclin-Dependent Kinase 8 (CDK8)3D-QSAR (CoMFA, CoMSIA)Contour maps revealed that steric, electrostatic, and hydrogen bond donor interactions significantly affect bioactivity, leading to the design of 20 new potential inhibitors. nih.gov

This table is interactive. Click on the headers to sort the data.

Virtual Screening and Pharmacophore Modeling

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of isoquinoline research, virtual screening can be performed using pharmacophore models or molecular docking simulations. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target.

Pharmacophore-based virtual screening has been employed in the discovery of novel isoquinoline-based inhibitors. For example, in the search for new cyclin-dependent kinase 8 (CDK8) inhibitors, pharmacophore models were used to screen the ZINC database, a free database of commercially-available compounds for virtual screening. nih.gov This approach, combined with molecular docking and 3D-QSAR, provides a comprehensive strategy for identifying and optimizing new lead compounds. nih.gov

Data Mining of Isoquinoline Alkaloid Databases

The vast structural diversity and wide range of biological activities of isoquinoline alkaloids make them a rich source for drug discovery. nih.gov Data mining techniques are increasingly used to explore large databases of these natural products to uncover novel therapeutic applications. researchgate.net This involves searching for patterns and relationships between chemical structures and biological activities that may not be immediately obvious.

An integrated bioinformatics-cheminformatics approach was used to screen marine alkaloids, including those with isoquinoline moieties, for potential antiviral activity against SARS-CoV-2. nih.gov By mining literature for experimentally validated antiviral marine alkaloids and then using computational tools like molecular docking, researchers could prioritize candidates for further investigation. Such studies often involve analyzing structure-activity relationships (SAR) within a group of related compounds to understand how specific chemical modifications influence activity. For example, the analysis of manzamine-type alkaloids, which contain an octa-hydro isoquinoline unit, revealed key structural features for interaction with viral proteins. nih.gov

These data-driven approaches allow for the systematic exploration of the therapeutic potential of the extensive family of isoquinoline alkaloids, leveraging existing knowledge to guide the discovery of new medicines. researchgate.net

Biological Activities and Pharmacological Investigations of 6 Isopropylisoquinoline

In Vitro Efficacy Studies

In vitro studies are fundamental in elucidating the potential biological activities of a chemical compound at the cellular and molecular level. For the isoquinoline (B145761) class of compounds, these studies have revealed a diverse range of effects, from combating infectious agents and cancer cells to modulating inflammatory responses and enzymatic activities.

Isoquinoline alkaloids have demonstrated significant antimicrobial properties against a variety of pathogens. While specific studies on 6-isopropylisoquinoline are not prevalent, research on related compounds suggests potential efficacy. For instance, alkaloidal extracts from Macleaya cordata, which are rich in isoquinoline alkaloids, have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 μg/mL. nih.gov

Furthermore, specific isoquinoline alkaloids like sanguinarine (B192314) and chelerythrine (B190780) have been identified as potent antibacterial agents. Sanguinarine has demonstrated effectiveness against S. aureus with a MIC of 1.9 µg/mL. nih.gov Some synthetic derivatives, such as a novel class of alkynyl isoquinolines, have exhibited strong bactericidal activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). fao.org These findings suggest that the isoquinoline core is a viable pharmacophore for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Isoquinoline Alkaloids

Compound/Extract Target Organism Activity (MIC) Reference
Alkaloidal Extract of Macleaya cordata Staphylococcus aureus 16 μg/mL nih.gov
Alkaloidal Extract of Macleaya cordata Enterococcus faecalis 32 μg/mL nih.gov
Alkaloidal Extract of Macleaya cordata Escherichia coli 64 μg/mL nih.gov
Sanguinarine Staphylococcus aureus 1.9 µg/mL nih.gov

The anticancer potential of isoquinoline alkaloids is one of the most extensively studied areas. These compounds have been shown to induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis, and autophagy. nih.gov

For example, the isoquinoline alkaloid berberine (B55584) can induce G1 phase cell cycle arrest in HCT116 colorectal cancer cells and G2/M phase arrest in other colorectal adenocarcinoma models. nih.gov Another isoquinoline, chelerythrine, has been shown to induce S phase arrest in BGC-823 gastric cancer cells. nih.gov Noscapine (B1679977), a benzylisoquinoline alkaloid, leads to mitotic arrest and subsequent apoptosis in breast cancer (MCF-7, MDA-MB-231) and leukemia (CEM) cell lines. nih.gov

Recent research has also focused on synthetic isoquinoline derivatives. A novel isoquinoline derivative, referred to as Compound 2, was identified as a potential anticancer agent due to its ability to inhibit tumor cell growth with low toxicity to normal cells. nih.gov Furthermore, isoquinolinequinone N-oxides have demonstrated potent nanomolar anticancer activity against ovarian, melanoma, and leukemia tumor cell lines, and have been shown to be effective against multidrug-resistant (MDR) cancer cells. sciforum.netacs.org Crebanine, an isoquinoline-like alkaloid, has been shown to inhibit the growth of renal cell carcinoma cells by inducing G1-phase cell-cycle arrest and apoptosis. mdpi.com

Table 2: Anticancer Activity of Selected Isoquinoline Derivatives

Compound Cancer Cell Line Mechanism of Action Reference
Berberine HCT116 (Colorectal) G1 phase cell cycle arrest nih.gov
Chelerythrine BGC-823 (Gastric) S phase arrest nih.gov
Noscapine MCF-7, MDA-MB-231 (Breast), CEM (Leukemia) Mitotic arrest, Apoptosis nih.gov
Crebanine Renal Cell Carcinoma G1-phase cell-cycle arrest, Apoptosis mdpi.com

Isoquinoline alkaloids have demonstrated significant anti-inflammatory properties through various mechanisms. A novel isoquinoline alkaloid, Litcubanine A, was found to inhibit the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages by modulating the NF-κB pathway, which in turn decreases the production of inflammatory mediators like iNOS, TNF-α, and IL-1β. frontiersin.org

Studies on extracts from Fumaria officinalis, which contain a variety of isoquinoline alkaloids, have shown significant anti-inflammatory effects. nih.gov The extract demonstrated a maximum protection of 76.16% against bovine serum albumin (BSA) denaturation at a concentration of 500 µg/mL. nih.gov Similarly, isoquinoline alkaloids from Hypecoum erectum have been identified as the bioactive constituents responsible for the plant's traditional use in treating inflammation. nih.gov Many isoquinoline alkaloids are believed to exert their anti-inflammatory effects through the inhibition of the p38 MAPK signaling pathway. nih.gov

The neuromuscular system of parasitic helminths, particularly their ion channels, represents a key target for anthelmintic drugs. nih.gov While direct evidence for this compound is unavailable, the broader class of alkaloids is known to modulate the function of ion channels. nih.gov

Some isoquinoline alkaloids have been identified as having anthelmintic activity, and their chemical structures have been documented. researchgate.net The modulation of ion channels is a plausible mechanism for this activity. For instance, the bisbenzylisoquinoline alkaloid lindoldhamine has been shown to inhibit the acid-sensing ion channel 1a (ASIC1a), a channel involved in various physiological and pathological processes. mdpi.com This finding highlights the potential for isoquinoline derivatives to interact with and modulate ion channels, a mechanism that is central to the action of many modern anthelmintics.

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. nih.govnih.gov A study on a series of simple isoquinolines, including 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines, demonstrated their ability to selectively inhibit human monoamine oxidase A (MAO-A) and B (MAO-B). nih.gov

The study found that 3,4-dihydroisoquinolines were among the most potent inhibitors of MAO-A, with K_i values ranging from 2 to 130 µM. nih.gov Fully aromatic isoquinolines also showed intermediate inhibitory activity against MAO-A (K_i = 17-130 µM). nih.gov In contrast, only a few of the tested compounds significantly inhibited MAO-B. nih.gov These results indicate that the isoquinoline scaffold can be a template for designing selective MAO inhibitors.

Table 3: Inhibition of Monoamine Oxidases by Isoquinoline Derivatives

Compound Class Enzyme Potency (K_i) Reference
3,4-Dihydroisoquinolines MAO-A 2-130 µM nih.gov
Aromatic Isoquinolines MAO-A 17-130 µM nih.gov
1,2,3,4-Tetrahydroisoquinoline MAO-B 15 µM nih.gov

In Vivo Pharmacological Models

In vivo studies are crucial for validating the therapeutic potential of a compound in a living organism. For isoquinoline alkaloids, several in vivo models have confirmed the activities observed in in vitro studies.

An extract of Fumaria officinalis, rich in isoquinoline alkaloids, exhibited a dose-dependent anti-inflammatory effect in a carrageenan-induced paw edema model in mice. nih.gov At a dose of 200 mg/kg, the alkaloid extract showed a 77% reduction in paw edema at the 6th hour. nih.gov Similarly, the total alkaloid fraction of Hypecoum erectum demonstrated significant anti-inflammatory and analgesic activities in animal models. nih.gov The novel isoquinoline alkaloid Litcubanine A was also shown to down-regulate the secretion of local inflammatory factors in a zebrafish larvae caudal fin resection model and a mouse skin wound healing model. frontiersin.org

In the context of anticancer activity, a zebrafish model was employed to evaluate the in vivo cytotoxic activity of certain isoquinoline alkaloids and herbal extracts, which showed promising results. nih.gov

Future Directions and Research Gaps

Development of Next-Generation 6-Isopropylisoquinoline Derivatives

The exploration of new chemical space around the this compound core is a primary focus for future research. The synthesis of next-generation derivatives will be crucial to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding the rational design of novel analogs. While specific SAR studies on this compound are not extensively documented, research on related isoquinoline (B145761) derivatives provides a valuable blueprint. For instance, studies on other isoquinolines have shown that substitutions at various positions on the isoquinoline ring can significantly impact biological activity.

Future synthetic strategies will likely involve the modification of the isopropyl group and the functionalization of the isoquinoline core to create a library of novel compounds. These efforts will be essential for identifying derivatives with improved therapeutic profiles.

Exploration of Novel Therapeutic Applications

The therapeutic potential of the isoquinoline nucleus is vast, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.com A significant research gap exists in fully characterizing the pharmacological profile of this compound. Future investigations should aim to screen this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic applications.

Given the diverse activities of the broader isoquinoline family, this compound could be explored for its potential in areas such as:

Oncology: Many isoquinoline alkaloids have demonstrated anticancer activity by targeting DNA, modulating cellular signaling pathways, or inhibiting key enzymes. semanticscholar.org

Infectious Diseases: The isoquinoline scaffold has been a source of antimicrobial and antiviral agents. semanticscholar.org

Neurodegenerative Disorders: Some isoquinoline derivatives have shown promise as neuroprotective agents. mdpi.com

Systematic screening of this compound and its analogs in various disease models will be critical to identifying new and unexpected therapeutic opportunities.

Advanced In Vitro and In Vivo Models for Efficacy and Safety

To bridge the gap between promising laboratory findings and clinical applications, the use of advanced preclinical models is indispensable. For this compound, future research must move beyond simple cell-based assays to more sophisticated systems that better mimic human physiology.

Advanced In Vitro Models:

Model TypeApplication for this compound ResearchPotential Advantages
3D Organoids and Spheroids Efficacy and toxicity testing in a more physiologically relevant context.Better recapitulation of tissue architecture and cell-cell interactions. mdpi.com
Organs-on-a-Chip Studying the effects on specific organs (e.g., liver, kidney) and multi-organ interactions.Allows for the investigation of drug metabolism and systemic toxicity in a controlled microenvironment. mdpi.combldpharm.com
High-Content Screening (HCS) Simultaneously assessing multiple cellular parameters to understand mechanisms of action and identify potential off-target effects.Provides a more comprehensive understanding of the compound's cellular impact. mdpi.com

Advanced In Vivo Models:

The use of appropriate animal models is crucial for evaluating the systemic effects, pharmacokinetics, and safety of this compound derivatives. Future studies should employ genetically engineered mouse models, patient-derived xenografts (for cancer research), and other specialized models that accurately reflect human diseases. These advanced in vivo models will provide critical data to support the progression of promising candidates into clinical trials.

Integration of Omics Technologies in Isoquinoline Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize isoquinoline research. semanticscholar.org These high-throughput approaches can provide a comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound.

Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics/Transcriptomics Identifying gene expression changes in response to treatment.Elucidation of signaling pathways modulated by the compound. semanticscholar.org
Proteomics Analyzing changes in protein expression and post-translational modifications.Identification of direct protein targets and downstream effector proteins. semanticscholar.org
Metabolomics Studying alterations in metabolic pathways.Understanding the impact on cellular metabolism and identifying biomarkers of response. semanticscholar.org

By integrating multi-omics data, researchers can construct a holistic view of how this compound and its derivatives exert their effects, facilitating biomarker discovery and the identification of patient populations most likely to benefit from treatment. semanticscholar.org

Predictive Modeling for Structure-Activity-Toxicity Relationships

Computational approaches, particularly quantitative structure-activity relationship (QSAR) and quantitative structure-toxicity relationship (QSTR) modeling, are powerful tools for accelerating drug discovery. These in silico methods can predict the biological activity and potential toxicity of novel compounds based on their chemical structure, thereby reducing the need for extensive and costly experimental screening.

For this compound, the development of robust QSAR and QSTR models will be essential for:

Virtual Screening: Rapidly screening large libraries of virtual derivatives to identify candidates with high predicted activity and low toxicity.

Lead Optimization: Guiding the chemical modification of lead compounds to improve their therapeutic index.

Toxicity Prediction: Identifying potential safety concerns early in the drug development process.

The accuracy of these models relies on high-quality experimental data. Therefore, a synergistic approach that combines computational modeling with experimental validation will be key to the successful development of next-generation this compound-based therapeutics.

Q & A

Q. What mechanistic studies elucidate this compound’s role in catalytic processes?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., 13^{13}C) to track reaction pathways. Use stopped-flow spectroscopy for real-time monitoring of intermediate formation. Pair experimental data with computational mechanistic modeling (DFT transition-state analysis) .

Data Presentation and Ethical Considerations

  • Tables/Figures : Include comparative tables (e.g., synthetic yields under varying conditions) and annotated spectra (NMR, MS). For computational data, provide electrostatic potential maps or reaction coordinate diagrams .
  • Reproducibility : Document protocols in detail (e.g., solvent volumes, agitation rates) and deposit raw data in repositories like Zenodo. Reference ICH guidelines for analytical validation .
  • Ethics : Disclose conflicts of interest and adhere to institutional safety protocols for handling hazardous intermediates. Cite primary sources to avoid plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.